An In-depth Technical Guide to the Physical Properties of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
An In-depth Technical Guide to the Physical Properties of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, also known as D-Homophenylalanine ethyl ester hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical synthesis.[1] As a derivative of phenylalanine, it serves as a crucial building block for various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in drug discovery and development, ensuring reproducibility and adherence to quality standards.
This guide provides a comprehensive overview of the key physical properties of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride, supported by detailed experimental protocols for their determination.
Core Physical and Chemical Properties
A summary of the fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₁₈ClNO₂ | [1][2] |
| Molecular Weight | 243.73 g/mol | [1][2] |
| CAS Number | 90940-54-8 | [1] |
| Appearance | White to off-white powder/solid | [1] |
| Melting Point | 158 - 163 °C | [3][4] |
| Optical Rotation | [α]ᴅ²⁰ = -38.0 ± 2.0° (c=1 in H₂O) |
Purity and Characterization
Melting Point Analysis
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting range.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a highly sensitive thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a precise determination of the melting point and the enthalpy of fusion.
Causality Behind Experimental Choices:
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Nitrogen Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative degradation of the sample at elevated temperatures.
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Heating Rate: A slow heating rate (e.g., 2 °C/min) is employed to ensure thermal equilibrium within the sample, allowing for an accurate determination of the melting onset and peak.
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Sample Mass: A small sample mass (approx. 2 mg) is used to minimize thermal gradients within the sample.
Step-by-Step Methodology:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
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Sample Preparation: Accurately weigh approximately 2 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride into an aluminum DSC pan. Crimp the pan to encapsulate the sample.
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DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell.
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Thermal Program: Heat the sample from room temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C) at a constant heating rate of 2 °C/min under a nitrogen purge of 50 mL/min.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination by DSC.
Optical Rotation
As a chiral molecule, (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride rotates the plane of polarized light. The specific rotation is a characteristic physical constant that confirms the enantiomeric identity and purity of the compound. The 'R' configuration corresponds to a levorotatory (-) rotation.
Experimental Protocol: Measurement of Specific Rotation
Specific rotation is determined using a polarimeter, which measures the angle of rotation of plane-polarized light as it passes through a solution of the sample.
Causality Behind Experimental Choices:
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Solvent Selection: The solvent can influence the magnitude and even the direction of optical rotation. Water is a common solvent for hydrochloride salts. The concentration is specified to ensure comparability of results.
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Wavelength: The sodium D-line (589 nm) is the standard wavelength used for specific rotation measurements.
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Temperature Control: Optical rotation is temperature-dependent, so measurements are typically performed at a controlled temperature, commonly 20°C.
Step-by-Step Methodology:
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Solution Preparation: Accurately prepare a 1 g/100 mL (c=1) solution of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in deionized water.
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Instrument Calibration: Calibrate the polarimeter using a blank (deionized water).
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Sample Measurement: Fill the polarimeter cell (typically 1 dm in length) with the sample solution, ensuring no air bubbles are present in the light path.
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Data Acquisition: Place the cell in the polarimeter and measure the optical rotation at 20°C using the sodium D-line.
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Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Solubility Profile
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a compound in a specific solvent at a given temperature.
Causality Behind Experimental Choices:
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Equilibrium Time: A sufficient incubation time (e.g., 24-48 hours) is necessary to ensure that the solution has reached equilibrium, meaning the maximum amount of solute has dissolved.
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Temperature Control: Solubility is highly dependent on temperature. A constant temperature bath is used to maintain consistent conditions.
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Excess Solid: An excess of the solid is added to ensure that the solution becomes saturated.
Step-by-Step Methodology:
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Sample Preparation: Add an excess amount of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, dichloromethane, DMSO).
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours.
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Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Centrifuge or filter the samples to separate the saturated solution from the excess solid.
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Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Reporting: Express the solubility in units such as mg/mL or mol/L.
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization
Spectroscopic techniques provide information about the molecular structure and functional groups present in the compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, allowing for structural elucidation.
Experimental Protocol: ¹H NMR Analysis
Causality Behind Experimental Choices:
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Deuterated Solvent: A deuterated solvent (e.g., DMSO-d₆ or D₂O) is used because it is "invisible" in the ¹H NMR spectrum, preventing solvent signals from obscuring the analyte signals. DMSO-d₆ is often a good choice for hydrochloride salts.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard to reference the chemical shifts (set to 0 ppm).
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
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Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).
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Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Spectral Interpretation: Analyze the spectrum for chemical shifts (δ), signal integration, and coupling patterns (multiplicity) to confirm the molecular structure.
Expected ¹H NMR Signals for (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride:
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Ethyl group: A triplet (CH₃) and a quartet (CH₂).
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Phenyl group: Signals in the aromatic region.
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Butanoate backbone: Signals for the methine (CH) and two methylene (CH₂) groups.
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Amine group: A broad signal for the -NH₃⁺ protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis using Attenuated Total Reflectance (ATR)
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
Causality Behind Experimental Choices:
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ATR Crystal: A diamond ATR crystal is often used due to its robustness and chemical resistance.
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Background Scan: A background spectrum of the empty ATR crystal is collected first and subtracted from the sample spectrum to remove contributions from the instrument and atmosphere (e.g., CO₂ and water vapor).
Step-by-Step Methodology:
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Background Collection: Record a background spectrum of the clean, empty ATR crystal.
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Sample Application: Place a small amount of the powdered (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride onto the ATR crystal.
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Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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Spectrum Acquisition: Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Expected FTIR Absorption Bands:
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N-H stretching: Broad bands for the ammonium (-NH₃⁺) group.
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C=O stretching: A strong absorption band for the ester carbonyl group.
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C-O stretching: Bands associated with the ester linkage.
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Aromatic C-H and C=C stretching: Bands in the aromatic region.
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Aliphatic C-H stretching: Bands for the alkyl portions of the molecule.
References
-
PrepChem. Synthesis of ethyl 2-oxo-4-phenylbutyrate. [Link]
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PubChem. (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-ethyl 2-amino-4-phenylbutanoate hydrochloride | C12H18ClNO2 | CID 12935373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Homophenylalanine ethyl ester hydrochloride | 90891-21-7 [m.chemicalbook.com]
- 4. L-Homophenylalanine Ethyl Ester Hydrochloride | 90891-21-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
